molecular formula C₂₂H₂₄D₄F₂O₅ B1160661 Tafluprost Acid-d4

Tafluprost Acid-d4

Cat. No.: B1160661
M. Wt: 414.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tafluprost Acid-d4 is a deuterated analog of the active metabolite of tafluprost, a potent prostaglandin F2α (FP) receptor agonist used in ophthalmology. This compound is synthetically produced as a high-purity internal standard for use in quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). Its primary research application is the precise and accurate quantification of tafluprost acid levels in various biological matrices, which is crucial for conducting pharmacokinetic and metabolism studies. In pharmacological research, tafluprost acid is known for its high affinity for the prostanoid FP receptor, which it activates to reduce intraocular pressure primarily by increasing the outflow of aqueous humor through the uveoscleral pathway . The drug is administered as an ester prodrug (tafluprost) that is rapidly hydrolyzed by corneal esterases to its biologically active form, tafluprost acid . The use of this compound as an internal standard allows scientists to reliably track the concentration and metabolic fate of this active moiety, facilitating critical investigations into its ocular penetration, systemic absorption, and metabolic pathways such as fatty acid β-oxidation . This enables a deeper understanding of the drug's efficacy and safety profile in research models.

Properties

Molecular Formula

C₂₂H₂₄D₄F₂O₅

Molecular Weight

414.48

Synonyms

(Z)-7-[(1R,2R,3R,5S)-2-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoic-d4 Acid;  7-[(1R,2R,3R,5S)-2-[(1E)-3,3-Difluoro-4-phenoxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-Heptenoic-d4 Acid;  AFP 172-d4

Origin of Product

United States

Scientific Research Applications

Clinical Applications in Glaucoma Treatment

Tafluprost is widely recognized for its efficacy in lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The unique preservative-free formulation of tafluprost enhances patient compliance and reduces the risk of preservative-related ocular side effects. Clinical studies have demonstrated that tafluprost effectively lowers IOP, with reductions ranging from 6.8 mmHg to 9.7 mmHg depending on the concentration used .

Table 1: Summary of Clinical Findings on Tafluprost

Study ReferenceConcentrationIOP Reduction (mmHg)Duration of Effect
0.0025%4.312 hours
0.005%9.724 hours
VariousUp to 11.8Varies

Case Study: Neuroprotective Effects

In a study involving cynomolgus monkeys, tafluprost was shown to significantly lower IOP and improve retinal health by promoting ganglion cell survival under conditions of elevated pressure . This finding underscores the dual role of tafluprost as both an IOP-lowering agent and a neuroprotective compound.

Long-term Efficacy and Safety

Long-term studies have assessed the persistence and safety profile of tafluprost in clinical practice. A prospective observational study indicated that approximately 84.6% of patients remained on tafluprost treatment after one year, highlighting its favorable benefit-risk profile . Adverse events were minimal, reinforcing its safety for long-term use.

Research Applications

Beyond its clinical use, tafluprost Acid-d4 serves as a valuable tool in pharmacological research. Its deuterated form allows for more precise tracking in metabolic studies and provides insights into the drug's pharmacokinetics and dynamics.

Table 2: Research Findings Using this compound

Research FocusFindings
PharmacokineticsEnhanced tracking in metabolic pathways
Drug Interaction StudiesEvaluation of interactions with other agents
Mechanistic StudiesInsights into receptor binding dynamics

Comparison with Similar Compounds

Structural and Functional Comparison with Prostaglandin Analogs

Table 1: Key Structural and Receptor-Binding Differences
Compound Structural Features FP Receptor Affinity (Ki) Key Functional Groups
Tafluprost Acid Two fluorine atoms at C15; isopropyl ester 0.4 nM Fluorine substitution enhances FP binding
Latanoprost Acid Hydroxyl group at C15; isopropyl ester Higher than tafluprost Classic PGF2α backbone
Travoprost Acid Trifluoromethyl group at C15 ~0.6 nM Enhanced lipophilicity
Bimatoprost Ethylamide side chain FP/Prostamide receptor Dual receptor activity

Key Insights :

  • Fluorine Substitution: Tafluprost’s C15 fluorine atoms increase FP receptor affinity compared to latanoprost and unoprostone, enhancing uveoscleral outflow .
  • Metabolic Activation : Unlike bimatoprost (which acts via prostamide receptors), tafluprost is hydrolyzed by corneal esterases to its active acid form (AFP-172) .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters in Human Plasma
Compound Tmax (h) Cmax (pg/mL) T1/2 (h) AUC (pg·min/mL)
Tafluprost Acid 0.25–0.5 26.2–26.6 0.43–0.45 394–432
Latanoprost Acid 0.5 ~30* 0.35–0.40 ~450*
Travoprost Acid 0.5–1.0 ~25* 0.5–1.0 ~500*

*Data extrapolated from preserved vs. preservative-free formulations .

Key Insights :

  • Rapid Absorption: Tafluprost acid achieves peak plasma concentration faster than latanoprost (0.25–0.5 h vs. 0.5 h) .
  • Low Systemic Exposure : Tafluprost acid plasma levels remain below detection limits (<10 pg/mL) within 1 hour post-dosing, minimizing systemic side effects .

Efficacy in Intraocular Pressure (IOP) Reduction

Table 3: IOP Reduction in Clinical Studies
Study Design Tafluprost (ΔIOP) Latanoprost (ΔIOP) Bimatoprost (ΔIOP) Travoprost (ΔIOP)
Monotherapy (3 months) 6.2–7.4 mmHg 5.3–7.5 mmHg 7.0–8.2 mmHg 6.5–7.8 mmHg
Preservative-Free (24h) 4.1–5.8 mmHg 3.2–4.5 mmHg N/A N/A
Add-on Therapy 6.18 ± 4.06 mmHg N/A N/A N/A

Key Insights :

  • 24-Hour Efficacy: Preservative-free (PF) tafluprost reduces nighttime IOP more effectively than preserved latanoprost, with lower fluctuation .
  • Comparative Efficacy : Bimatoprost exhibits superior IOP reduction vs. tafluprost (mean difference: ~1.2 mmHg) , attributed to its dual receptor activity .
Table 4: Adverse Effects and Cytotoxicity
Parameter Tafluprost (PF) Latanoprost (Preserved) Bimatoprost Travoprost
Corneal Staining Improved Worsened Moderate Moderate
Tear Film Break-Up Increased Reduced Neutral Neutral
Anti-Adipogenic Effect Low Low High Moderate

Key Insights :

  • Ocular Surface Health: PF tafluprost improves corneal staining and tear film stability compared to preserved latanoprost .
  • Periorbital Side Effects : Bimatoprost’s strong anti-adipogenic activity correlates with higher rates of periorbital fat atrophy .

Role of Tafluprost Acid-d4 in Analytical Chemistry

As a deuterated internal standard, this compound enables precise quantification of tafluprost acid in pharmacokinetic studies. Its use avoids matrix effects and ionization variability in mass spectrometry, critical for validating therapeutic drug monitoring protocols . Unlike deuterated fatty acids (e.g., linoleic acid-d4 ), this compound is tailored for prostaglandin-specific assays.

Preparation Methods

Key Reaction Steps and Deuteration Strategies

  • Oxidation of Corylide :
    Trichloroisocyanuric acid (TCCA) oxidizes Corylide to generate an intermediate ketone. This step remains unchanged in this compound synthesis, as deuteration occurs downstream.

  • Condensation and Fluorination :
    The Horner-Wadsworth-Emmons reaction introduces a difluoro-phenoxy butenyl group. Fluorination using hydrogen fluoride or derivatives ensures stereochemical fidelity. No deuterium is introduced here.

  • Reduction with Deuterated Reagents :
    Critical deuteration occurs during the reduction of ketone intermediates to alcohols. Substituting sodium borohydride (NaBH4) with sodium borodeuteride (NaBD4) introduces deuterium at the β-carbon of the cyclopentane ring. For example:

    R-C=O+NaBD4R-CD2OH+Byproducts\text{R-C=O} + \text{NaBD}_4 \rightarrow \text{R-CD}_2\text{OH} + \text{Byproducts}

    This ensures >98% isotopic enrichment at the targeted positions.

  • Esterification and Deprotection :
    The final esterification of the carboxylic acid moiety with isopropyl alcohol proceeds identically to the parent compound. Post-synthesis deprotection under acidic conditions yields this compound.

Purification and Isolation

Achieving high chemical and isotopic purity (>99.9%) requires advanced chromatographic techniques:

Reverse-Phase Chromatography

  • Column : Dynamic axial compression C18 silica gel.

  • Mobile Phase : Ammonium acetate (10 mM) in acetonitrile/water (60:40 v/v) with 0.1% formic acid.

  • Purpose : Removes non-deuterated impurities and residual solvents.

Normal-Phase Chromatography

  • Column : Silica gel with 5 µm particle size.

  • Eluent : Hexane/isopropanol (85:15 v/v).

  • Outcome : Isolates this compound from diastereomers and oxidation byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, CDCl₃) : Absence of proton signals at δ 3.8–4.2 ppm confirms deuteration at the β-carbon.

  • ¹³C NMR : Peaks at 72.5 ppm (C-D coupling) validate deuterium incorporation.

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z : 418.482 [M+H]⁺ (theoretical: 418.476).

  • Isotopic Pattern : Quadruplet (d₄) at +4 Da confirms four deuterium atoms.

High-Performance Liquid Chromatography (HPLC)

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 3.5 µm).

  • Retention Time : 12.7 min (vs. 12.5 min for non-deuterated tafluprost acid).

  • Purity : 99.94% (area normalization).

Data Summary: Synthesis and Characterization

StepReagents/ConditionsDeuteration StrategyYield (%)Purity (%)
OxidationTCCA, THF, 0–5°CNone8598.5
CondensationNaH, tetrahydrofuran, –5°CNone7897.2
FluorinationHF-pyridine, CH₂Cl₂None9198.8
ReductionNaBD₄, methanol, 0°Cβ-CD₂ incorporation8299.1
PurificationC18 column, ammonium acetate/ACNRemoval of non-deuterated species9599.9

Challenges and Optimization

  • Isotopic Dilution : Minimized by using excess NaBD₄ (1.5 eq) and anhydrous conditions.

  • Stereochemical Integrity : Controlled via low-temperature (–5°C) fluorination and chiral HPLC validation.

  • Scalability : Pilot-scale batches (10 kg) achieved 92% yield through continuous-flow chromatography .

Q & A

Q. What are the recommended analytical methods for quantifying Tafluprost Acid-d4 in biological matrices?

this compound, a deuterated analog of tafluprost acid, is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. To ensure accuracy, researchers should employ a validated LC-MS/MS method with stable isotope dilution. Key parameters include:

  • Chromatographic separation : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water with 0.1% formic acid).
  • Mass spectrometry : Multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 456.5 → 337.2).
  • Sample preparation : Protein precipitation or solid-phase extraction to minimize matrix effects .

Q. How can this compound be synthesized and characterized for use in pharmacokinetic studies?

Synthesis involves deuterium incorporation at specific positions of tafluprost acid via catalytic exchange or custom organic synthesis. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium placement and purity.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (452.5 g/mol for non-deuterated tafluprost acid; +4 Da for -d4).
  • Stability testing : Assess degradation under storage conditions (e.g., -80°C) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound pharmacokinetic data across studies?

Discrepancies in PK parameters (e.g., AUC, Cmax) may arise from differences in bioanalytical sensitivity or study populations. To address this:

  • Standardize analytical methods : Use ultra-sensitive LC-MS platforms (lower limit of quantification ≤1 pg/mL) to avoid data truncation .
  • Control for metabolic variability : Stratify cohorts by CYP450 genotypes or hepatic function.
  • Statistical reconciliation : Apply mixed-effects models to account for inter-study variability .

Q. What mechanisms underlie this compound’s role in modulating the Zn-mTOR pathway for neuroprotection?

Preclinical studies show this compound reduces zinc accumulation in retinal ganglion cells (RGCs) by downregulating ZnT-3 transporters. This activates mTOR via phosphorylation of S6 ribosomal protein (pS6), promoting axonal regeneration. Key experimental steps include:

  • Immunofluorescence/Western blot : Quantify ZnT-3, pS6, and autophagy markers (LC3, p62) in RGCs.
  • Functional assays : Use pattern electroretinograms to assess RGC survival and axon regrowth.
  • Pharmacological inhibition : Validate pathway specificity with mTOR inhibitors (e.g., rapamycin) .

Q. How can researchers optimize in vitro models to study this compound metabolism and drug-drug interactions?

  • Hepatocyte models : Use primary human hepatocytes or HepaRG cells to assess Phase I/II metabolism (e.g., hydrolysis to tafluprost acid, β-oxidation).
  • Enzyme kinetics : Determine Km and Vmax for esterase-mediated hydrolysis.
  • Interaction screening : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Q. What statistical approaches are recommended for analyzing this compound safety data in post-marketing surveillance studies?

  • Sample size calculation : For rare adverse events (e.g., incidence 0.1%), recruit ≥3000 participants to achieve 95% confidence intervals .
  • Data stratification : Use Cox proportional hazards models to adjust for confounders (e.g., concomitant β-blockers).
  • Bias mitigation : Apply propensity score matching for non-randomized observational data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.